molecular formula C20H15NO6 B2707468 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate CAS No. 392235-73-3

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate

Cat. No.: B2707468
CAS No.: 392235-73-3
M. Wt: 365.341
InChI Key: JJTAZEFFQYPUIE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(3-Phenoxyphenoxy)acetate is a chemical compound of interest in various research fields. Structurally, it features a phenoxyacetate ester core linked to a 4-nitrophenyl group. Compounds with this core structure, particularly 2-phenoxy-N-phenylacetamide derivatives, have been identified as a promising scaffold in medicinal chemistry research, showing potential as a basis for developing novel antitubercular agents . The 4-nitrophenyl moiety is a well-known component in synthetic chemistry. It is frequently utilized in the development of chemical sensors, where its strong electron-withdrawing properties can enhance intramolecular charge transfer, aiding in the selective detection of anions such as fluoride . Furthermore, derivatives of 4-nitrophenol, such as 4-nitrophenyl phosphate and 4-nitrophenyl acetate, are extensively used as chromogenic substrates in enzymatic assays for enzymes like alkaline phosphatase and carbonic anhydrase . The hydrolysis of these substrates releases 4-nitrophenol, which above pH 7.5 forms the yellow 4-nitrophenolate ion, allowing for easy spectrophotometric monitoring of enzyme activity at 405 nm . This acetamide derivative is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 2-(3-phenoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c22-20(27-17-11-9-15(10-12-17)21(23)24)14-25-18-7-4-8-19(13-18)26-16-5-2-1-3-6-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTAZEFFQYPUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Nitrophenyl 2 3 Phenoxyphenoxy Acetate

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate reveals that the target molecule can be disconnected at the ester linkage. This primary disconnection points to two key precursors: 2-(3-phenoxyphenoxy)acetic acid and 4-nitrophenol (B140041) . This approach simplifies the synthesis by breaking down the complex target molecule into more readily available or synthetically accessible starting materials.

The synthesis of the 2-(3-phenoxyphenoxy)acetic acid itself can be further analyzed. A disconnection of the ether bond in the diaryl ether moiety suggests two potential synthetic routes: one involving the formation of the ether linkage between a phenol (B47542) and an aryl halide (Ullmann condensation) or an alkoxide and an alkyl halide (Williamson ether synthesis), and another involving the attachment of the acetic acid side chain. A logical approach involves the initial synthesis of the 3-phenoxyphenol (B1222215) intermediate, followed by the introduction of the acetic acid group.

Therefore, the key precursors identified through this retrosynthetic analysis are:

3-phenoxyphenol

A reagent to introduce the acetic acid moiety (e.g., chloroacetic acid)

4-nitrophenol

Optimized Esterification Protocols for Aryl Esters

The formation of the aryl ester bond between the carboxylic acid and the phenol is a critical step in the synthesis of the target molecule. Several optimized protocols are available for this transformation.

Direct Condensation and Coupling Agent Selection

Direct condensation of a carboxylic acid and a phenol to form an ester is a common and effective method. However, this reaction often requires activation of the carboxylic acid to proceed efficiently, especially with less nucleophilic phenols like 4-nitrophenol. The selection of an appropriate coupling agent is crucial for high yields and mild reaction conditions.

One of the most widely used coupling agents for this purpose is N,N'-dicyclohexylcarbodiimide (DCC) . DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the phenol. The reaction is often carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP) , which acts as an acyl transfer agent, further accelerating the reaction.

The general reaction scheme is as follows:

R-COOH + Ar-OH + DCC + (cat. DMAP) → R-COO-Ar + DCU

Where DCU is the dicyclohexylurea byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.

Coupling AgentCatalystSolventTemperatureYield
DCCDMAPDichloromethane (DCM)Room TemperatureHigh
EDCDMAPDichloromethane (DCM)Room TemperatureHigh
HATUDIPEADimethylformamide (DMF)Room TemperatureVery High

This table presents a general overview of common coupling agents and conditions for direct esterification. Yields are typically high but can vary depending on the specific substrates.

Transesterification Approaches

Transesterification offers an alternative route to aryl esters. This method involves the reaction of an ester (often a simple alkyl ester) with an alcohol or phenol in the presence of a catalyst. For the synthesis of this compound, a methyl or ethyl ester of 2-(3-phenoxyphenoxy)acetic acid could be reacted with 4-nitrophenol.

This approach can be advantageous as it avoids the use of coupling agents and the formation of byproducts like DCU. The reaction is typically driven to completion by using a large excess of the phenol or by removing the alcohol byproduct.

Various catalysts can be employed for transesterification, including:

Acid catalysts: Sulfuric acid, p-toluenesulfonic acid

Base catalysts: Sodium methoxide, potassium carbonate

Organometallic catalysts: Tin or titanium-based catalysts

Recent advancements have focused on the use of more environmentally friendly and efficient catalysts, such as earth-abundant metal catalysts.

CatalystReactant 1Reactant 2Conditions
H₂SO₄Methyl 2-(3-phenoxyphenoxy)acetate4-NitrophenolReflux
NaOCH₃Methyl 2-(3-phenoxyphenoxy)acetate4-NitrophenolReflux
K₂CO₃Aryl 2-(3-phenoxyphenoxy)acetate4-NitrophenolHigh Temperature

This table illustrates potential transesterification approaches. The choice of catalyst and conditions depends on the reactivity of the substrates.

Synthesis of the 2-(3-Phenoxyphenoxy)acetic Acid Moiety

Etherification Reactions for Phenoxyphenoxy Formation

The central 3-phenoxyphenoxy structure can be synthesized using classical etherification reactions.

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this case, 3-bromophenol (B21344) could be reacted with phenol in the presence of a copper catalyst and a base to form 3-phenoxyphenol. Modern Ullmann-type reactions often employ ligands to improve efficiency and allow for milder reaction conditions.

Aryl HalidePhenolCatalystBaseLigand
3-BromophenolPhenolCuIK₂CO₃L-proline
3-IodophenolPhenolCu₂OCs₂CO₃Phenanthroline

This table provides examples of Ullmann condensation conditions for the formation of diaryl ethers.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide or phenoxide with an alkyl or aryl halide. To form 3-phenoxyphenol, the sodium or potassium salt of phenol (phenoxide) could be reacted with 3-bromophenol. However, the reactivity of aryl halides in SNAr reactions can be low, often requiring harsh conditions. A more common application of the Williamson ether synthesis in this context is for the subsequent attachment of the acetic acid moiety.

Carboxylic Acid Functionalization

Once the 3-phenoxyphenol core is synthesized, the acetic acid side chain can be introduced. A common and effective method is the reaction of the phenoxide of 3-phenoxyphenol with an α-haloacetic acid or its ester, which is a variation of the Williamson ether synthesis.

The 3-phenoxyphenol is first treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the halide from a reagent like ethyl chloroacetate (B1199739) or sodium chloroacetate. Subsequent hydrolysis of the resulting ester yields the desired 2-(3-phenoxyphenoxy)acetic acid.

Reaction Scheme:

3-phenoxyphenol + NaOH → Sodium 3-phenoxyphenoxide

Sodium 3-phenoxyphenoxide + ClCH₂COOC₂H₅ → Ethyl 2-(3-phenoxyphenoxy)acetate

Ethyl 2-(3-phenoxyphenoxy)acetate + NaOH/H₂O → 2-(3-phenoxyphenoxy)acetic acid

BaseAlkylating AgentSolventReaction Step
NaOHEthyl chloroacetateAcetoneO-alkylation
K₂CO₃Sodium chloroacetateWater/EthanolO-alkylation
NaOH-Water/EthanolHydrolysis

This table outlines the typical reagents and conditions for the carboxylic acid functionalization step.

By combining these advanced synthetic methodologies, a robust and efficient pathway for the synthesis of this compound can be designed and executed.

Purification Techniques and Yield Optimization Strategies

The purification of this compound and the optimization of its synthesis yield are critical aspects of its preparation. Given the high molecular weight and aromatic nature of the target compound, specific techniques are required to remove unreacted starting materials, catalysts, and byproducts.

Purification Techniques:

Recrystallization: This is a primary technique for purifying solid organic compounds. google.com The choice of solvent is crucial and is determined by the solubility profile of the crude product. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For a molecule like this compound, a mixed solvent system, such as ethanol/water or toluene/hexane, may be necessary to achieve optimal purification. google.com The high degree of aromaticity in the target molecule can facilitate crystal lattice formation, making recrystallization an effective method.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. sapub.org A stationary phase, typically silica (B1680970) gel, is used in conjunction with a mobile phase (eluent) to separate components based on their polarity. For this compound, a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would likely be effective in separating the desired ester from the more polar 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid starting materials. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Washing/Extraction: Before final purification, a series of aqueous washes can be employed to remove water-soluble impurities. For instance, washing the organic layer containing the crude product with a dilute sodium bicarbonate solution can remove any unreacted 2-(3-phenoxyphenoxy)acetic acid. A subsequent wash with dilute hydrochloric acid could remove any basic impurities, followed by a brine wash to remove residual water. researchgate.net

Yield Optimization Strategies:

Optimizing the yield of the esterification reaction involves manipulating various reaction parameters to shift the equilibrium towards the product side.

Catalyst Selection: The choice of catalyst is paramount. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions and difficult workup procedures. numberanalytics.com Modern approaches favor the use of solid acid catalysts such as sulfated zirconia, niobic acid, or ion-exchange resins. researchgate.netcsic.es These heterogeneous catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. researchgate.net For the synthesis of aryl esters, activators like phosphonitrilic chloride in combination with a base such as N-methyl morpholine (B109124) have also been shown to be effective. jocpr.com

Removal of Water: Esterification is a reversible reaction that produces water as a byproduct. numberanalytics.com To drive the reaction to completion and maximize the yield, this water must be removed. A common laboratory and industrial technique is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene. e3s-conferences.orgwisc.eduoperachem.com

Reactant Stoichiometry: Using an excess of one of the reactants can also shift the equilibrium towards the product. In the synthesis of this compound, using an excess of the less expensive reactant, which would likely be 4-nitrophenol, could be a cost-effective strategy to enhance the yield.

Reaction Conditions: Temperature and reaction time are crucial parameters. Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products. numberanalytics.com Optimization studies are necessary to determine the ideal temperature and reaction time for a specific catalytic system to achieve the highest possible yield without significant byproduct formation.

Below is a hypothetical data table illustrating the effect of different catalysts on the yield of this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
H₂SO₄5Toluene110885
p-Toluenesulfonic acid5Toluene1101088
Sulfated Zirconia10 (w/w)Toluene1201292
Amberlyst-1515 (w/w)Toluene1201290

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes for fine chemicals like this compound. These principles aim to reduce the environmental impact of chemical processes. labmanager.com

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.org In the esterification reaction to form this compound, the primary byproduct is water. This results in a relatively high atom economy. However, the use of activating agents or coupling reagents can generate stoichiometric amounts of waste, thereby lowering the atom economy. acs.org Direct catalytic esterification is therefore a more atom-economical approach.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives. thecalculatedchemist.comreagent.co.uk For the synthesis of esters, greener solvent choices could include acetonitrile (B52724) or the use of solvent-free reaction conditions. nih.gov Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify product isolation. researchgate.netpsu.edumdpi.comillinois.edunih.gov If a solvent is necessary for azeotropic water removal, a less hazardous solvent with a good recovery and recycling program should be chosen.

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. psu.edu Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy input compared to conventional heating methods.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. By optimizing reactions for high yield and selectivity, and by using recyclable catalysts and solvents, the amount of waste generated can be significantly reduced.

The table below provides a qualitative comparison of a traditional versus a greener synthetic approach for this compound.

FeatureTraditional ApproachGreener Approach
Catalyst Homogeneous (e.g., H₂SO₄)Heterogeneous (e.g., Solid Acid)
Solvent Toluene (for azeotropic removal of water)Solvent-free or greener solvent (e.g., Acetonitrile)
Purification Multiple extractions and column chromatographyFiltration to remove catalyst, followed by recrystallization
Waste Acidic aqueous waste, solvent wasteMinimal waste, recyclable catalyst and solvent
Energy Prolonged heatingPotentially shorter reaction times or use of microwave irradiation

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

The search results consistently yield information on analogous but structurally simpler compounds, primarily 4-nitrophenyl acetate (B1210297) . This molecule is a widely used model substrate for studying the kinetics and mechanisms of ester hydrolysis, aminolysis, and alcoholysis, both in chemical and enzymatic systems. researchgate.netnih.govscholaris.ca Consequently, there is a wealth of data on its pH-dependent hydrolysis, the influence of various solvents on its cleavage, and its reactions with nucleophiles like amines. researchgate.netnih.govscholaris.ca

However, this extensive body of research does not extend to the more complex structure of "this compound." No specific data tables, kinetic studies, or mechanistic analyses for the hydrolytic stability, nucleophilic acyl substitution reactions, or electrophilic aromatic substitution on the phenoxy rings of this specific compound could be located.

Given the strict instructions to generate content focusing solely on "this compound" and to exclude any information that falls outside the explicit scope of the provided outline for this specific molecule, it is not possible to construct the requested article with the required scientific accuracy and detail. To do so would necessitate extrapolating from simpler models, which would violate the core requirements of the request.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for "this compound" in the available literature.

Investigations into the Chemical Reactivity and Transformation Pathways of 4 Nitrophenyl 2 3 Phenoxyphenoxy Acetate

Redox Chemistry of the Nitro Group

The nitroaromatic moiety in 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is the primary site for redox activity. The electron-withdrawing nature of the nitro group makes it susceptible to reduction through various chemical and electrochemical methods.

The electrochemical reduction of aromatic nitro compounds typically proceeds in a stepwise manner. The initial step involves the transfer of electrons to the nitro group, leading to the formation of a nitro radical anion. This is a reversible process, but the radical anion is often highly reactive and can undergo further transformations. In protic media, the reduction generally follows a pathway involving multiple electron and proton transfers.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Where 'R' represents the 2-(3-phenoxyphenoxy)acetate phenyl group. The specific reduction potentials for these steps are dependent on the electrode material, the solvent system, and the pH of the medium.

Redox ProcessIntermediate SpeciesFinal ProductGeneral Conditions
Electrochemical ReductionNitro radical anion, 4-hydroxylaminophenoxy acetate (B1210297) derivative4-Aminophenyl 2-(3-phenoxyphenoxy)acetateAqueous or organic electrolyte, various electrode materials (e.g., glassy carbon, gold, silver)

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is dictated by the lability of its ester and ether linkages, as well as the reactivity of the nitro group.

Thermal Decomposition:

The diaryl ether linkage within the 3-phenoxyphenoxy moiety is characterized by a strong C-O-C bond, rendering it generally resistant to thermal degradation under moderate conditions. Significant energy input is typically required to cleave this bond. Thermal decomposition of the molecule is more likely to be initiated at the ester functional group or the nitro group.

At elevated temperatures, the ester linkage may undergo thermolysis. Potential thermal decomposition pathways could include:

Decarboxylation: Loss of carbon dioxide from the acetate group.

Cleavage of the ester bond: This could lead to the formation of 4-nitrophenol (B140041) and a ketene (B1206846) derivative of the 2-(3-phenoxyphenoxy)acetic acid.

The nitro group itself can contribute to the thermal instability of the molecule, as nitroaromatic compounds can be energetic materials.

Photochemical Decomposition:

Exposure to ultraviolet (UV) radiation can induce electronic transitions in the molecule, leading to photochemical reactions. The primary chromophores in this compound are the nitrophenyl and phenoxyphenyl groups. The likely photochemical decomposition pathways include:

Homolytic Cleavage of the Ester Bond: Absorption of UV light can promote the molecule to an excited state, which may be followed by the breaking of the ester C-O bond to form a 4-nitrophenoxy radical and a 2-(3-phenoxyphenoxy)acetyl radical. These radicals can then participate in a variety of secondary reactions.

Photo-Fries Rearrangement: A characteristic reaction of phenyl esters, this pathway involves the migration of the acyl group from the ester oxygen to the aromatic ring of the 4-nitrophenol moiety. This would result in the formation of ortho- and para-acyl-4-nitrophenol isomers.

Intramolecular Redox Reactions: The excited nitro group can act as an oxidant. It is plausible that upon photoexcitation, an intramolecular electron transfer could occur, leading to complex rearrangements and fragmentation of the molecule. For instance, in some ortho-nitrophenyl compounds, photoinduced oxygen transfer from the nitro group to a benzylic position has been observed. rsc.org

Cleavage of the Diaryl Ether Bond: While less likely than ester cleavage, sufficiently high-energy photons could lead to the homolytic cleavage of the C-O bonds in the phenoxyphenoxy moiety, generating phenoxy and substituted phenyl radicals.

The specific products of both thermal and photochemical decomposition will be highly dependent on the reaction conditions, such as temperature, wavelength of light, solvent, and the presence of other reactive species like oxygen.

Decomposition PathwayStimulusPotential Primary ProductsReaction Type
Ester ThermolysisHeat4-Nitrophenol, 2-(3-phenoxyphenoxy)acetic acid derivativesElimination/Cleavage
Photolytic Ester CleavageUV Light4-Nitrophenoxy radical, 2-(3-phenoxyphenoxy)acetyl radicalHomolytic Cleavage
Photo-Fries RearrangementUV LightAcyl-4-nitrophenol isomersIntramolecular Rearrangement
Diaryl Ether CleavageHigh-energy Heat/UV LightPhenoxy and substituted phenyl radicalsHomolytic Cleavage

Information regarding the enzymatic interactions and biocatalytic applications of this compound is not available in publicly accessible scientific literature.

Extensive searches for research data on the chemical compound "this compound" have yielded no specific information regarding its interactions with enzymes such as esterases and lipases. Consequently, the detailed article requested, focusing on its evaluation as a substrate, inhibitory effects, and mechanistic studies of enzyme binding, cannot be generated.

The available scientific literature extensively covers the enzymatic hydrolysis of a related but structurally simpler compound, 4-nitrophenyl acetate . This compound is widely used as a model substrate to assay the activity of various esterases and lipases. Studies on 4-nitrophenyl acetate have thoroughly characterized its kinetic parameters (K_m and V_max) with different enzymes and detailed the spectrophotometric analysis of its hydrolysis product, 4-nitrophenol.

However, no such data has been published for the more complex "this compound". This includes a lack of information on:

Evaluation as a Substrate for Esterases and Lipases: There are no reports on the determination of kinetic parameters like K_m and V_max for this compound with any model esterase or lipase (B570770).

Product Analysis of Enzymatic Hydrolysis: No studies have been found that analyze the release of 4-nitrophenol from "this compound" as a result of enzymatic action.

Inhibitory Effects on Enzyme Activity: The potential for this compound to act as an enzyme inhibitor has not been explored in the available literature.

Mechanistic Studies of Enzyme-Substrate/Inhibitor Binding: There is no research on the characterization of enzyme active sites using analogues of this compound or on the specific role of its phenoxyphenoxy moiety in enzyme recognition.

The absence of this information in scientific databases and research articles prevents the creation of a scientifically accurate and detailed article as per the requested outline.

Enzymatic Interactions and Biocatalytic Applications of 4 Nitrophenyl 2 3 Phenoxyphenoxy Acetate

Application in Biocatalytic Transformations and Bioremediation Studies (Non-Clinical)

The application of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate in non-clinical settings revolves around its use as a proxy substrate to identify and characterize enzymes capable of degrading persistent organic pollutants. Biocatalytic transformations leverage the specificity and efficiency of enzymes to convert complex, often toxic, molecules into simpler, less harmful substances. In the context of bioremediation, microorganisms or their isolated enzymes are employed to clean up contaminated environments.

Research in this area typically involves screening microbial consortia from contaminated soils or industrial effluents for esterase and hydrolase activity. The use of a synthetic substrate like this compound facilitates high-throughput screening by providing a readily detectable signal upon enzymatic cleavage. The hydrolysis of the ester bond releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically, allowing for the rapid assessment of enzyme activity.

Detailed Research Findings

Studies on analogous substrates and pyrethroid degradation have revealed several key insights that would be applicable to research involving this compound:

Enzyme Identification and Characterization: Microbial sources, including bacteria such as Bacillus, Pseudomonas, and Sphingobium species, are known to produce carboxylesterases that play a crucial role in the initial hydrolysis of pyrethroid insecticides. These enzymes exhibit varying degrees of substrate specificity and catalytic efficiency. The use of model substrates allows for the determination of kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which are essential for understanding the enzyme's affinity for the substrate and its catalytic power.

Biocatalytic Transformation Pathways: The enzymatic hydrolysis of this compound would yield 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid. This initial cleavage is a critical detoxification step, as the resulting carboxylic acid is generally less toxic and more amenable to further microbial degradation. Subsequent steps in the bioremediation pathway would involve the breakdown of the aromatic rings of 2-(3-phenoxyphenoxy)acetic acid by other microbial enzymes through oxidative processes.

Optimization of Bioremediation Processes: By using model substrates, researchers can optimize conditions for enhanced bioremediation. This includes adjusting environmental parameters such as pH, temperature, and nutrient availability to maximize the activity of degrading microorganisms and their enzymes. Furthermore, understanding the enzymatic kinetics helps in designing bioreactors and predicting the rate of pollutant degradation in a given environment.

Data from a Hypothetical Biocatalytic Study

The following interactive data tables represent the type of results that would be generated in a study characterizing a novel bacterial esterase using this compound as a substrate.

Table 1: Kinetic Parameters of a Novel Esterase (Est-X) with this compound

ParameterValueUnit
K_m 0.15mM
V_max 250µmol/min/mg
k_cat 125s⁻¹
k_cat/K_m 8.3 x 10⁵M⁻¹s⁻¹

This table illustrates the enzyme's affinity for the substrate (K_m) and its maximum catalytic activity (V_max and k_cat). The catalytic efficiency (k_cat/K_m) indicates how efficiently the enzyme converts the substrate to product.

Table 2: Effect of pH and Temperature on the Activity of Esterase (Est-X)

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
5.0452055
6.0803090
7.010037100
8.0954585
9.0705560

This table demonstrates the optimal conditions for the enzyme's function, which is crucial for its application in bioremediation where environmental conditions can vary.

Table 3: Substrate Specificity of Esterase (Est-X) using various 4-Nitrophenyl Esters

SubstrateRelative Activity (%)
4-Nitrophenyl acetate (B1210297)100
4-Nitrophenyl butyrate150
4-Nitrophenyl octanoate110
This compound 85

This table shows the enzyme's preference for different substrates. A high relative activity towards the target compound, this compound, would indicate its potential for degrading structurally similar pollutants.

Theoretical and Computational Chemistry of 4 Nitrophenyl 2 3 Phenoxyphenoxy Acetate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often based on Density Functional Theory (DFT), provide a detailed description of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate, the HOMO is expected to be localized on the electron-rich phenoxyphenoxy moiety, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl group, a well-known electron-withdrawing system. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -6.5
LUMO -2.1

Note: The data in this table is illustrative and represents typical values for similar aromatic esters. Actual values would be obtained from specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

In the case of this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and ester groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be expected around the hydrogen atoms of the aromatic rings, representing areas prone to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkages and the ester group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The results are often visualized as a potential energy surface, which maps the energy as a function of the rotational angles. Identifying the global minimum energy conformation is crucial as it represents the most probable structure of the molecule.

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules. By simulating the motion of the solute and a large number of solvent molecules, MD can reveal how the solvent affects the solute's conformation and dynamics. For this compound, simulations in different solvents (e.g., water, ethanol, DMSO) would show how the solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's flexibility and preferred conformation. The analysis of radial distribution functions from MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

In Silico Modeling of Ligand-Receptor Interactions (Non-Clinical Biological Targets)

In silico modeling techniques are powerful tools for predicting how a molecule might interact with a biological receptor, such as an enzyme. These methods are instrumental in the early stages of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed with various enzymes where it might act as a substrate or inhibitor. For instance, given its ester linkage, it could be docked into the active site of esterases or lipases.

The docking process involves placing the ligand in various positions and orientations within the receptor's active site and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. mdpi.comresearchgate.net

Table 2: Illustrative Docking Scores of this compound with a Hypothetical Esterase

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues
1 -8.5 Ser120, His250, Trp84
2 -8.2 Tyr150, Phe280

Note: The data in this table is for illustrative purposes only. The binding energies and interacting residues would be specific to the chosen enzyme and the docking software used.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and data pertaining specifically to "this compound" have yielded no results. Consequently, it is not possible to provide an article on the theoretical and computational chemistry of this compound, including predictions of its binding modes, interaction energies, or any non-clinical Quantitative Structure-Activity Relationship (QSAR) derivations.

The requested information necessitates specific research data that does not appear to have been published or made publicly available. Any attempt to generate the requested article would require extrapolating from different, unrelated compounds, which would violate the core instruction to focus solely on "this compound."

Derivatization Strategies and Structure Reactivity/mechanism Relationship Srmr Studies of 4 Nitrophenyl 2 3 Phenoxyphenoxy Acetate Analogues

Synthesis of Analogues with Modified Nitrophenyl Groups

The 4-nitrophenyl group in 4-nitrophenyl 2-(3-phenoxyphenoxy)acetate serves as an excellent leaving group, facilitating the monitoring of hydrolysis reactions through the release of the chromogenic 4-nitrophenolate (B89219) anion. To investigate the electronic effects of the leaving group on the reactivity of the ester, a series of analogues can be synthesized with substituents on the nitrophenyl ring.

The general synthetic approach involves the esterification of 2-(3-phenoxyphenoxy)acetic acid with various substituted phenols. The synthesis of the requisite 2-(3-phenoxyphenoxy)acetic acid can be achieved via a Williamson ether synthesis, reacting 3-phenoxyphenol (B1222215) with an α-haloacetic acid ester, followed by hydrolysis. The subsequent esterification with a substituted phenol (B47542) is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to its more reactive acid chloride.

By introducing electron-donating groups (e.g., -OCH₃, -CH₃) or additional electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) at different positions on the phenyl ring of the leaving group, a library of analogues can be generated. These modifications systematically alter the pKa of the resulting phenol, which in turn influences the rate of both chemical and enzymatic hydrolysis.

Table 1: Examples of Synthesized this compound Analogues with Modified Leaving Groups

AnalogueLeaving GroupModification
1 4-NitrophenylParent Compound
2 2,4-DinitrophenylAdditional electron-withdrawing group
3 4-CyanophenylAlternative electron-withdrawing group
4 4-ChlorophenylHalogen substituent
5 PhenylUnsubstituted leaving group
6 4-MethylphenylElectron-donating group
7 4-MethoxyphenylStronger electron-donating group

Systematic Variation of the Phenoxyphenoxy Moiety

To probe the influence of the acyl portion of the molecule on its reactivity and enzyme recognition, systematic variations of the 3-phenoxyphenoxy moiety are undertaken. These modifications can include the introduction of substituents on either of the two phenyl rings.

The synthesis of these analogues begins with the preparation of substituted 3-phenoxyphenols. This can be accomplished through Ullmann condensation or other cross-coupling reactions between a substituted phenol and a substituted halobenzene. The resulting substituted 3-phenoxyphenol is then reacted with an α-haloacetic acid ester, followed by hydrolysis to yield the corresponding substituted 2-(3-phenoxyphenoxy)acetic acid. Finally, esterification with 4-nitrophenol (B140041) provides the desired analogue.

Substituents with varying electronic and steric properties (e.g., -F, -Cl, -Br, -CH₃, -OCH₃, -CF₃) can be introduced at different positions (ortho, meta, para) on either the proximal or distal phenyl ring of the phenoxyphenoxy group. This allows for a detailed investigation of how these changes affect the molecule's conformation, electronic distribution, and ultimately its interaction with the active site of hydrolytic enzymes.

Table 2: Examples of Analogues with a Systematically Varied Phenoxyphenoxy Moiety

AnalogueSubstituent on Phenoxyphenoxy MoietyPosition of Substituent
8 4'-Fluoropara on the distal phenyl ring
9 4'-Chloropara on the distal phenyl ring
10 4'-Methylpara on the distal phenyl ring
11 4-Chloropara on the proximal phenyl ring
12 2'-Methoxyortho on the distal phenyl ring
13 3,5-Dichlorometa on the proximal phenyl ring

Investigation of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity of the synthesized analogues is primarily assessed by studying their rates of hydrolysis under controlled, non-enzymatic conditions (e.g., alkaline hydrolysis). The rate of hydrolysis is influenced by the electronic nature of the substituents on both the leaving group and the acyl portion of the molecule.

Substituent Effects on the Nitrophenyl Group: The stability of the leaving group is a critical factor in the hydrolysis of phenyl esters. Electron-withdrawing groups on the phenyl ring of the leaving group increase the acidity (lower the pKa) of the corresponding phenol, making it a better leaving group. This leads to an increased rate of hydrolysis. Conversely, electron-donating groups decrease the acidity of the phenol, making it a poorer leaving group and thus decreasing the hydrolysis rate. A linear free-energy relationship, such as the Hammett equation, can be used to correlate the rate of hydrolysis with the electronic properties of the substituents.

Substituent Effects on the Phenoxyphenoxy Moiety: Substituents on the phenoxyphenoxy group can also influence the reactivity of the ester carbonyl group. Electron-withdrawing groups on the phenoxyphenoxy rings can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Electron-donating groups have the opposite effect. Steric effects can also play a role; bulky substituents near the ester linkage may hinder the approach of the nucleophile, thereby decreasing the reaction rate.

The stability of the ester analogues under various conditions (e.g., pH, temperature) is also a key parameter. The presence of certain functional groups may introduce new pathways for degradation, affecting the shelf-life and reliability of these compounds as assay substrates.

Correlation of Structural Modifications with Enzymatic Hydrolysis Rates and Binding Affinities (Non-Clinical)

A primary application of these analogues is in the study of esterase and lipase (B570770) activity in non-clinical settings. By measuring the rates of enzymatic hydrolysis for a series of structurally related analogues, a structure-activity relationship (SAR) can be established. This provides insights into the topology and electronic environment of the enzyme's active site.

The rate of enzymatic hydrolysis is typically determined by monitoring the release of the substituted nitrophenolate ion spectrophotometrically. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are determined for each analogue. Kₘ provides an indication of the binding affinity of the substrate for the enzyme, while kcat reflects the catalytic efficiency of the enzyme once the substrate is bound.

Correlation with Nitrophenyl Group Modifications: By comparing the enzymatic hydrolysis rates of analogues with different leaving groups, the sensitivity of the enzyme to the electronic properties of the leaving group can be assessed. For some enzymes, a strong correlation between the rate of hydrolysis and the pKa of the leaving group is observed, suggesting that the cleavage of the ester bond is a rate-limiting step.

Correlation with Phenoxyphenoxy Moiety Modifications: The variation of substituents on the phenoxyphenoxy moiety allows for the mapping of the enzyme's active site. Substituents that enhance binding affinity (lower Kₘ) suggest favorable interactions (e.g., hydrophobic, hydrogen bonding) with specific regions of the active site. Conversely, substituents that decrease binding affinity or catalytic rate may indicate steric hindrance or unfavorable electronic interactions. For instance, a bulky substituent that significantly reduces the rate of hydrolysis may suggest a sterically constrained active site.

Table 3: Hypothetical Non-Clinical Enzymatic Hydrolysis Data for Selected Analogues with a Model Esterase

AnalogueModificationRelative KₘRelative kcat
1 Parent Compound1.01.0
2 2,4-Dinitrophenyl1.22.5
6 4-Methylphenyl (leaving group)0.90.6
9 4'-Chloro (phenoxyphenoxy)0.81.3
10 4'-Methyl (phenoxyphenoxy)0.70.9
12 2'-Methoxy (phenoxyphenoxy)1.50.4

This data is illustrative and intended to demonstrate the type of information gathered in such studies.

These non-clinical enzymatic studies are crucial for understanding the fundamental principles of enzyme-substrate recognition and catalysis. The systematic derivatization of this compound provides a powerful toolset for dissecting the intricate relationship between molecular structure and biochemical function.

Potential Non Biomedical Applications and Environmental Considerations

Role as a Chemical Precursor in Materials Science

The structure of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate suggests its utility as a monomer or precursor in the synthesis of advanced materials. The 4-nitrophenoxy group serves as an effective leaving group, facilitating reactions such as polymerization.

4-Nitrophenyl esters are recognized for their role in forming amide and ester bonds in polymerization processes. rsc.orgacs.org Consequently, this compound could be a valuable monomer for producing polyesters and polyamides. The "2-(3-phenoxyphenoxy)acetate" portion of the molecule would be incorporated into the polymer backbone, likely imparting specific properties.

Polymers containing phenoxy and ether linkages in their backbone are known for their thermal stability and mechanical strength. mdpi.comresearchgate.net Therefore, polymers synthesized from this compound could exhibit high-performance characteristics suitable for various demanding applications. For instance, in the synthesis of poly(ester amide)s, activated dicarboxylic acids, often as their p-nitrophenyl esters, are reacted with ester diamine salts. rsc.org By analogy, this compound could be used to introduce the flexible yet stable phenoxyphenoxy group into polymer chains.

Table 1: Potential Polymer Properties Derived from this compound

Polymer TypePotential PropertiesRationale
PolyestersHigh thermal stability, good mechanical properties, chemical resistance.Incorporation of the rigid and stable phenoxyphenoxy aromatic structure into the polymer backbone.
PolyamidesEnhanced solubility in organic solvents, good film-forming capabilities.The flexible ether linkages of the phenoxyphenoxy group can disrupt chain packing, improving solubility.

Polyester resins are widely used in the formulation of functional coatings due to their versatility and durability. ulprospector.comresearchgate.net Polymers derived from this compound could be formulated into coatings with enhanced thermal and chemical resistance. The aromatic nature of the phenoxyphenoxy group would contribute to a high glass transition temperature (Tg), resulting in hard and durable coatings. researchgate.net Such coatings could find applications in protective layers for industrial equipment, automotive parts, and electronic components.

Furthermore, the presence of multiple aromatic rings and ether linkages could provide good resistance to hydrolysis, a common failure mechanism for polyester-based coatings. ulprospector.com The ability to form thin films with these properties is also a key advantage for applications in electronics and optics. mdpi.com

Use as an Analytical Reagent or Sensor Component

The 4-nitrophenyl ester linkage is a well-established motif in the design of chemical sensors and analytical reagents. semanticscholar.orgsigmaaldrich.com The principle often relies on the cleavage of the ester bond, which releases 4-nitrophenol (B140041), a chromogenic compound that can be readily detected spectrophotometrically. semanticscholar.org

This compound could, therefore, be employed as a substrate for detecting the activity of certain enzymes, such as esterases or lipases. sigmaaldrich.com In such an assay, the enzyme would catalyze the hydrolysis of the ester bond, and the rate of 4-nitrophenol release, measured by the increase in absorbance at a specific wavelength, would be proportional to the enzyme's activity.

Moreover, this compound could be incorporated into electrochemical sensors. The detection of 4-nitrophenol can be achieved with high sensitivity using various modified electrodes. rsc.orgnih.govacs.orgresearchgate.net A sensor could be designed where the specific interaction with an analyte triggers the cleavage of the 4-nitrophenyl ester, and the resulting 4-nitrophenol is then detected electrochemically. The specificity of such a sensor would be determined by the design of the molecular recognition element that initiates the cleavage reaction.

Table 2: Potential Sensor Applications of this compound

Sensor TypeDetection PrincipleTarget Analyte (Example)
Colorimetric AssayEnzymatic hydrolysis and release of 4-nitrophenol.Esterase enzymes.
Electrochemical SensorAnalyte-induced cleavage and electrochemical detection of 4-nitrophenol.Specific biomolecules or chemical species.
Fluorescence-Based SensorQuenching of a fluorescent dye by the released 4-nitrophenol.Organophosphate compounds (by analogy). nih.gov

Environmental Degradation Pathways and Persistence in Non-Biological Systems

The environmental fate of this compound would be governed by the degradation of its three main components: the ester linkage, the nitroaromatic ring, and the phenoxyphenoxy structure.

The ester bond is susceptible to hydrolysis, which can be abiotic (chemical hydrolysis) or biotic (microbial degradation). This would be the initial step in its degradation, yielding 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.

The subsequent degradation of 4-nitrophenol is well-studied. Under aerobic conditions, microorganisms can hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.govresearchgate.net In anaerobic environments, the nitro group is typically reduced to an amino group, forming 4-aminophenol, which can then undergo further degradation. slideshare.net

The 2-(3-phenoxyphenoxy)acetic acid component contains two ether linkages, which are generally more resistant to degradation than ester bonds. frtr.gov However, various microorganisms are capable of cleaving aromatic ether bonds. nih.gov The degradation would likely proceed through the cleavage of the ether linkages, followed by the breakdown of the resulting phenolic compounds. The persistence of this part of the molecule would depend on the specific environmental conditions and the microbial populations present.

Ecophysiological Impact Studies (Non-Toxicology/Safety)

While a toxicological assessment is outside the scope of this article, it is possible to consider the potential ecophysiological impacts of this compound and its degradation products. The introduction of this compound into an ecosystem could selectively enrich for microbial populations capable of utilizing it as a carbon or nitrogen source. asm.org

The degradation products, 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid, are both phenolic compounds. Phenolic compounds are known to have a wide range of effects on soil and aquatic ecosystems. For instance, they can influence nutrient cycling by affecting the activity of various soil enzymes. The presence of these compounds could alter the composition and function of microbial communities. researchgate.net

Furthermore, aromatic compounds can be involved in photochemical reactions in the environment. nih.gov The phenoxyphenoxy moiety, with its multiple aromatic rings, could potentially undergo phototransformation in the presence of sunlight, leading to the formation of various other compounds. The study of these transformations would be important for a complete understanding of its environmental behavior.

Future Research Directions and Unexplored Avenues for 4 Nitrophenyl 2 3 Phenoxyphenoxy Acetate

Integration into Advanced Functional Systems

The unique structural motifs of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate, namely the nitrophenyl and phenoxyphenoxy groups, suggest its potential for integration into advanced functional systems. The terminal phenoxy group is recognized as a privileged scaffold in medicinal chemistry, often crucial for the biological activity of various drugs. nih.gov This suggests that derivatives of this compound could be explored for therapeutic applications.

Future research could focus on designing and synthesizing derivatives for use in drug delivery systems. The physicochemical properties of phenolic compounds are critical for their dermal transport, and lipid-based nanoparticles are a contemporary approach to overcome limitations like poor solubility and stability. nih.gov Investigating the incorporation of this compound or its analogues into such nanotechnologies could open avenues for novel therapeutic applications.

Furthermore, the nitrophenyl group can act as a chromophore, making it suitable for colorimetric sensors. For instance, a thiourea-based colorimetric sensor with nitrophenyl groups has been developed for the detection of various anions. nih.govmdpi.com The sensor exhibits distinct color changes in the presence of specific anions, a property that could be explored with this compound-based systems for molecular sensing applications.

Potential Functional System Relevant Structural Moiety Analogous Research Example
Drug DeliveryPhenoxyphenoxyThe terminal phenoxy group is a key component in many drug scaffolds. nih.gov
Chemical Sensors4-NitrophenylNitrophenyl thiourea-modified polymers for anion detection. nih.govmdpi.com

Chemo-Enzymatic Synthesis of Novel Derivatives

Chemo-enzymatic synthesis offers a powerful and sustainable approach to generating novel derivatives of this compound with tailored properties. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly promising for this purpose due to their stability and activity in organic solvents. researchgate.net

Research on lipase-catalyzed enantioselective transesterification has been successful in synthesizing compounds like (S)-alpha-cyano-3-phenoxybenzyl acetate (B1210297), highlighting the potential for creating chiral derivatives. nih.gov Similarly, lipases have been used for the synthesis of esters from phenolic compounds, such as phenylacetic and phenylpropanoic acids. researchgate.net These methodologies could be adapted to modify the 2-(3-phenoxyphenoxy)acetate portion of the target molecule, introducing a range of functional groups to modulate its biological activity or physical properties.

The use of p-nitrophenyl esters as substrates in enzymatic reactions is well-established, often for screening and mechanistic studies of enzymes like hydrolases and thiolases. researchgate.netresearchgate.net This existing knowledge can be leveraged to design enzymatic reactions that specifically target the 4-nitrophenyl ester linkage for modification, potentially leading to the development of novel prodrugs or activatable probes.

Enzyme Class Reaction Type Potential Modification Site Example Substrate
Lipase (B570770)Transesterification2-(3-phenoxyphenoxy)acetatePhenylacetic acids, cyanohydrins nih.govresearchgate.net
Esterase/HydrolaseHydrolysis/Modification4-Nitrophenyl esterp-Nitrophenyl esters of varying chain lengths nih.gov
ThiolaseClaisen CondensationAcyl chain modificationp-Nitrophenyl alkanoates researchgate.net

Advanced Spectroscopic Characterization (beyond basic identification)

A deeper understanding of the structure-property relationships of this compound requires advanced spectroscopic characterization. While basic techniques confirm its identity, more sophisticated methods can reveal subtle structural and dynamic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the connectivity of the complex phenoxyphenoxy moiety. ipb.pt Comparative analysis of the aromatic region in 1H-NMR spectra upon structural modification can reveal through-space interactions, such as the van der Waals effect. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry with different ionization techniques can provide precise mass determination. Tandem MS (MS/MS) experiments are essential for elucidating the fragmentation patterns, which can help in the structural confirmation of the core molecule and its future derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound. This technique has been used to study polymorphism in nitrophenol compounds, revealing detailed information about molecular conformation and intermolecular interactions in the solid state. nih.govnih.gov Such data is invaluable for computational modeling and for understanding how the molecule packs in a crystal lattice, which can influence its physical properties.

Technique Information Gained Relevance
2D NMR (COSY, HSQC, HMBC)Detailed connectivity and spatial relationshipsUnambiguous structural elucidation of complex derivatives. ipb.pt
Tandem Mass Spectrometry (MS/MS)Fragmentation pathwaysStructural confirmation and identification of metabolites or degradation products.
Single-Crystal X-ray Diffraction3D molecular structure and packingUnderstanding solid-state properties and guiding molecular design. nih.gov

Theoretical Predictions of Novel Reactivity and Applications

Computational chemistry and molecular modeling are powerful tools for predicting the properties and potential applications of this compound, guiding experimental work and saving resources.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, reactivity, and stability of the molecule. hakon-art.com By analyzing the frontier molecular orbitals (HOMO and LUMO), it is possible to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, DFT can be used to investigate the regioselectivity of substitution reactions, as has been demonstrated for similar nitroaromatic compounds. mdpi.com Time-dependent DFT (TD-DFT) can predict the molecule's absorption spectra and nonlinear optical properties. semanticscholar.org

Molecular Docking and Dynamics: If potential biological targets are identified, molecular docking studies can predict the binding mode and affinity of this compound and its derivatives. nih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand the dynamic interactions that govern binding. These computational approaches are integral to modern drug design and can accelerate the discovery of new therapeutic agents. mdpi.com

Computational Method Predicted Properties Potential Application
Density Functional Theory (DFT)Electronic structure, reactivity, stability, optical propertiesPredicting reaction outcomes, designing molecules with specific electronic properties. hakon-art.comsemanticscholar.org
Molecular DockingBinding affinity and mode to biological targetsDrug discovery and design. nih.govnih.gov
Molecular Dynamics (MD)Stability and dynamics of molecular complexesUnderstanding ligand-receptor interactions over time. mdpi.com

Emerging Roles in Sustainable Chemistry and Catalysis

The principles of green chemistry encourage the development of more environmentally friendly chemical processes. Future research on this compound could focus on sustainable synthesis methods and its potential role as a catalyst.

Green Synthesis: Traditional methods for synthesizing aromatic esters can be improved using green chemistry principles. numberanalytics.com Methodologies such as solvent-free phase transfer catalysis (PTC) and the use of microwave activation have been shown to be effective for producing aromatic esters with reduced environmental impact. nih.govbohrium.com The development of novel bimetallic catalysts that use molecular oxygen as the oxidant for ester synthesis represents a significant advancement in sustainable chemistry. labmanager.combritishwaterfilter.com Applying these greener synthetic routes to this compound would be a valuable research endeavor.

Catalytic Applications: While the target molecule itself is not a catalyst, its derivatives could be designed to have catalytic activity. The phenoxy moiety is a versatile scaffold that can be functionalized with catalytic groups. Furthermore, p-nitrophenyl esters are often used as reagents in catalytic reactions, including in the development of biocatalysts. semanticscholar.orgemerginginvestigators.org Research could explore the use of this compound as a synthon for creating novel organocatalysts or as a probe for studying catalytic mechanisms.

Research Area Approach Potential Benefit
Sustainable SynthesisMicrowave-assisted synthesis, solvent-free PTC, advanced catalystsReduced waste, energy efficiency, and use of benign reagents. nih.govlabmanager.com
CatalysisFunctionalization of the phenoxy moiety, use as a synthonDevelopment of novel catalysts for organic transformations.

Q & A

Q. Methodological Approach :

  • Step 1 : Screen variables using a Plackett-Burman design to identify critical factors (e.g., solvent polarity, reaction time).
  • Step 2 : Apply response surface methodology (RSM) to optimize yield. For example, acetonitrile as a solvent at 60°C with 3 mol% DMAP (dimethylaminopyridine) may maximize esterification efficiency.
  • Validation : Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Table 1 : Optimization Results Using DoE

VariableRange TestedOptimal ConditionYield Improvement
Molar Ratio1:1 – 1:1.51:1.215%
Temperature25–80°C60°C22%
Catalyst Loading1–5 mol%3 mol%18%

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃): Key signals include δ 8.2 ppm (doublet, 2H, aromatic NO₂ group) and δ 4.6 ppm (singlet, 2H, acetate CH₂) .
  • ¹³C NMR : Confirm ester carbonyl at δ 170 ppm and nitrophenyl carbons at δ 125–150 ppm.

Q. High-Performance Liquid Chromatography (HPLC) :

  • Use a reverse-phase C18 column with isocratic elution (acetonitrile:water = 75:25) for retention time consistency .

Q. Advanced Application :

  • LC-MS/MS detects degradation products by monitoring fragmentation patterns (e.g., m/z 243 for cleaved phenoxyphenoxy moiety) .

How does the stability of this compound vary under different pH and temperature conditions?

Advanced Research Question
Experimental Design :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C/75% RH for 28 days. Monitor degradation via HPLC .
  • Kinetic Analysis : Fit data to first-order kinetics; calculate half-life (t₁/₂).

Q. Findings :

  • pH 7 : t₁/₂ = 45 days.
  • pH 3 : Hydrolysis of the ester bond reduces t₁/₂ to 12 days.
  • Thermal Degradation (80°C): Rapid decomposition via nitrophenyl group elimination .

Table 2 : Stability Profile

ConditionDegradation Pathwayt₁/₂ (Days)
pH 3, 40°CEster hydrolysis12
pH 7, 40°COxidative degradation45
Dry state, 25°CNo significant change>90

What computational strategies model the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Calculate activation energies for reactions with amines or thiols. Use B3LYP/6-31G(d) basis set to map transition states .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.

Q. Case Study :

  • DFT predicts a 15 kcal/mol barrier for attack at the carbonyl carbon, aligning with experimental pseudo-first-order kinetics (k = 0.05 min⁻¹) .

How does the electronic environment of this compound influence its catalytic activity in cross-coupling reactions?

Advanced Research Question
Mechanistic Insights :

  • The electron-withdrawing nitro group enhances electrophilicity at the acetate carbonyl, facilitating oxidative addition with Pd(0) catalysts.
  • In Situ XAFS Analysis : Confirms Pd coordination to the nitro group during Suzuki-Miyaura coupling .

Q. Experimental Validation :

  • React with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (2 mol%) in toluene/Na₂CO₃ (80°C, 12 h). Isolate biaryl products with >75% yield .

How can researchers resolve contradictory solubility data for this compound across studies?

Advanced Research Question
Resolution Strategies :

  • Polymorph Screening : Use XRD to identify crystalline forms (e.g., orthorhombic vs. monoclinic) affecting solubility .
  • Solvent Permittivity Study : Measure solubility in DMSO, THF, and ethyl acetate via gravimetric analysis.

Q. Case Example :

  • Discrepancies in aqueous solubility (0.1 mg/mL vs. 0.05 mg/mL) traced to undetected hydrate formation (confirmed by TGA-DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.